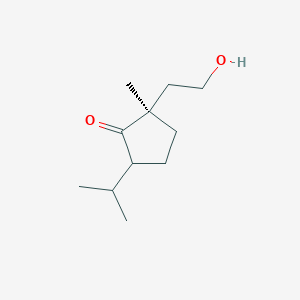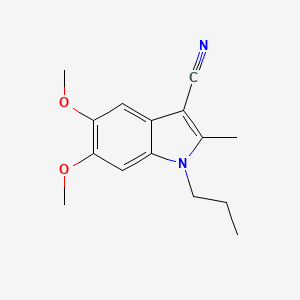
5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through several steps, including the formation of a hydrazone intermediate, cyclization, and subsequent functional group modifications to introduce the methoxy and nitrile groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other electrophiles at specific positions on the indole ring.
科学研究应用
5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
1H-Indole, 2,3-dimethyl-: Another indole derivative with different substituents.
3-Methylindole (Skatole): A simpler indole derivative with a methyl group at the 3-position.
Uniqueness
5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile is unique due to its specific combination of methoxy, methyl, propyl, and nitrile groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
922184-64-3 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC 名称 |
5,6-dimethoxy-2-methyl-1-propylindole-3-carbonitrile |
InChI |
InChI=1S/C15H18N2O2/c1-5-6-17-10(2)12(9-16)11-7-14(18-3)15(19-4)8-13(11)17/h7-8H,5-6H2,1-4H3 |
InChI 键 |
ROKQTZRMCHBNAA-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=C(C2=CC(=C(C=C21)OC)OC)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




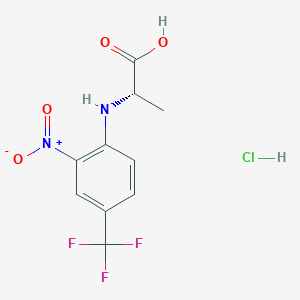
![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)
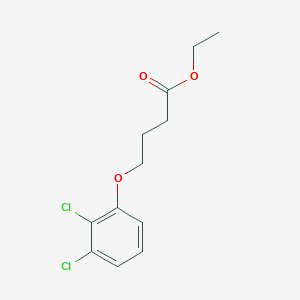
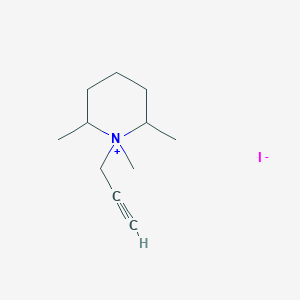
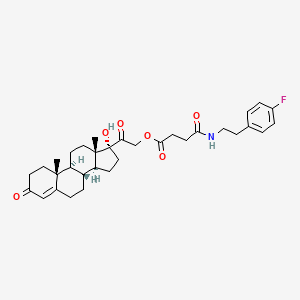
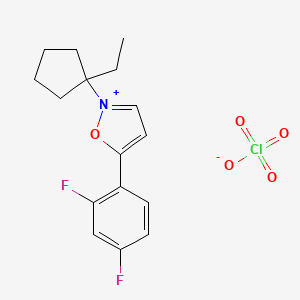
![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)

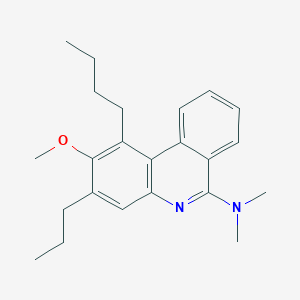

![1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]](/img/structure/B12636652.png)
